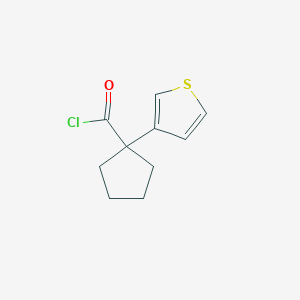

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride

Description

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride is a cyclopentane-based acyl chloride derivative featuring a thiophen-3-yl substituent. Its molecular formula is C₁₀H₉ClOS, with a molecular weight of 212.69 g/mol. The compound’s structure combines a cyclopentane ring, a reactive carbonyl chloride group, and a sulfur-containing thiophene moiety. This configuration confers unique electrophilic reactivity, making it valuable in organic synthesis, particularly in nucleophilic acyl substitution reactions. The thiophene ring’s electron-rich aromatic system enhances the compound’s stability while allowing participation in conjugated systems, which is advantageous in polymer chemistry and materials science .

Properties

CAS No. |

73812-19-8 |

|---|---|

Molecular Formula |

C10H11ClOS |

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-thiophen-3-ylcyclopentane-1-carbonyl chloride |

InChI |

InChI=1S/C10H11ClOS/c11-9(12)10(4-1-2-5-10)8-3-6-13-7-8/h3,6-7H,1-2,4-5H2 |

InChI Key |

BYXSAYGWFPIJEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CSC=C2)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclopentanone under specific conditions. One common method includes the use of 3-bromothiophene and cyclopentanone in the presence of a base to form the intermediate, which is then treated with thionyl chloride to introduce the carbonyl chloride group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the thiophene ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.

Scientific Research Applications

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride has diverse applications in scientific research:

Biology and Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound can be used in the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride largely depends on its chemical structure. The thiophene ring can interact with biological targets, such as enzymes or receptors, through π-π interactions or hydrogen bonding. The carbonyl chloride group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

1-Phenylcyclopentane-1-carbonyl Chloride

- Molecular Formula : C₁₂H₁₁ClO

- Molecular Weight : 206.66 g/mol

- Key Differences : Replaces the thiophene ring with a phenyl group. The phenyl group’s lower electron density compared to thiophene reduces the electrophilicity of the carbonyl chloride, making it less reactive toward nucleophiles.

- Applications : Primarily used in pharmaceutical intermediates due to its balanced reactivity and stability .

1-(Benzo[b]thiophen-3-yl)cyclopentane-1-carbonyl Chloride (Hypothetical)

- Molecular Formula : C₁₄H₁₁ClOS

- Molecular Weight : 262.75 g/mol

- Key Differences : Incorporates a fused benzo-thiophene ring, increasing steric bulk and conjugation. This enhances UV absorption properties but may reduce solubility in polar solvents.

- Applications: Potential use in specialty chemicals requiring extended π-systems, such as optoelectronic materials .

Thiophen-3-yl Acetyl Chloride Derivatives

- Example : Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE)

- Key Differences : Features an ester linkage instead of a cyclopentane backbone. The acetyl chloride group in TAPE enables electrochemical polymerization, yielding conductive polymers.

- Applications : Demonstrated utility in synthesizing conducting polymers for electronic devices .

Comparative Data Table

Key Research Findings

Reactivity : The thiophene ring in 1-(thiophen-3-yl)cyclopentane-1-carbonyl chloride stabilizes the carbonyl group via resonance, enhancing electrophilicity compared to phenyl analogues. This property is critical in reactions requiring rapid acyl substitution, such as peptide coupling .

Synthesis : Like other acyl chlorides, this compound is synthesized via thionyl chloride-mediated chlorination of the corresponding carboxylic acid, a method validated in cyclopentane derivative synthesis .

Stability : While moisture-sensitive, the cyclopentane backbone provides steric protection, slowing hydrolysis compared to linear acyl chlorides (e.g., thiophen-3-yl acetyl chloride) .

Applications : Its dual functionality (thiophene + carbonyl chloride) enables use in polymer chemistry (e.g., conductive polymers) and as a precursor for heterocyclic drug candidates .

Biological Activity

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thiophene ring and a cyclopentane moiety, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride is C10H9ClOS. The compound features a carbonyl chloride functional group, which is known to enhance reactivity towards nucleophiles, making it suitable for further derivatization in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClOS |

| Molecular Weight | 216.69 g/mol |

| IUPAC Name | 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride |

The biological activity of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride is primarily attributed to its ability to interact with various biological targets through its electrophilic carbonyl group. This interaction can lead to the modulation of enzyme activities and receptor functions, potentially resulting in therapeutic effects against various diseases.

Anticancer Properties

Research has indicated that derivatives of cyclopentane compounds exhibit significant anticancer activity. For instance, compounds similar to 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride have been studied for their ability to inhibit tumor growth in vitro and in vivo. A study reported the IC50 values for several related compounds against breast cancer cell lines, highlighting the potential of these structures in cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiophene-containing compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of cyclopentane derivatives, researchers synthesized a series of compounds including 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride. The results showed promising cytotoxic effects on cancer cell lines with an observed IC50 value indicating effective inhibition at low concentrations .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of thiophene derivatives. The study found that certain compounds exhibited selective inhibition against deubiquitinating enzymes (DUBs), which are critical in regulating protein degradation pathways involved in cancer progression . This suggests that 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride could be explored for similar inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.